molecular formula C10H13Cl2N B6182181 rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans CAS No. 2613299-76-4

rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans

Cat. No. B6182181
CAS RN: 2613299-76-4
M. Wt: 218.1
InChI Key:
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Description

Rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans (hereafter referred to as rac-MPAH) is an important organic molecule with a wide range of applications in scientific research. It is a chiral molecule, meaning it has two distinct stereoisomers, and is used in a variety of laboratory experiments.

Scientific Research Applications

Rac-MPAH is used in a wide range of scientific research applications, including organic synthesis, drug synthesis, and as a chiral catalyst. It is also used in a variety of laboratory experiments, such as enantioselective reactions and asymmetric synthesis. Additionally, rac-MPAH is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Mechanism of Action

Rac-MPAH is a chiral molecule, meaning it has two distinct stereoisomers. These stereoisomers are not mirror images of each other, and they interact with other molecules in different ways. For example, when rac-MPAH is used as a catalyst in organic synthesis, it binds to the reactants and facilitates the reaction. This binding is due to the unique stereochemistry of the molecule, which allows it to interact with the reactants in a specific way.
Biochemical and Physiological Effects
Rac-MPAH has no known biochemical or physiological effects. It is not used as a drug, and it does not interact with biological systems in any way. Therefore, it is safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

Rac-MPAH has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is non-toxic. Additionally, it is a chiral molecule, which makes it useful for enantioselective reactions and asymmetric synthesis. The main limitation of rac-MPAH is that it is not very soluble in water, which can limit its usefulness in certain applications.

Future Directions

There are several potential future directions for rac-MPAH. One possibility is to use it as a chiral catalyst for organic synthesis. Additionally, it could be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It could also be used in the development of new drugs and drug delivery systems. Finally, it could be used to study the stereochemistry of other molecules, as well as the interaction between chiral molecules and their environment.

Synthesis Methods

Rac-MPAH can be synthesized in a laboratory setting by reacting a racemic mixture of 3-chloro-1-methyl-2-phenylazetidine with hydrochloric acid. The reaction is typically conducted in aqueous solution at room temperature. The product is then purified and isolated using column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans involves the preparation of 3-chloro-1-methyl-2-phenylazetidine, followed by its conversion to the hydrochloride salt form.", "Starting Materials": [ "Benzaldehyde", "Methylamine hydrochloride", "Sodium cyanide", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of 3-chloro-1-methyl-2-phenylazetidine", "a. Benzaldehyde is reacted with methylamine hydrochloride in ethanol to form N-methylbenzylamine.", "b. N-methylbenzylamine is then reacted with sodium cyanide in ethanol to form N-methylbenzylcyanide.", "c. N-methylbenzylcyanide is then reacted with chlorine gas in the presence of hydrochloric acid to form 3-chloro-1-methyl-2-phenylazetidine.", "Step 2: Conversion to hydrochloride salt form", "a. 3-chloro-1-methyl-2-phenylazetidine is dissolved in diethyl ether.", "b. Hydrochloric acid is added to the solution to form rac-(2R,3S)-3-chloro-1-methyl-2-phenylazetidine hydrochloride, trans as a white solid." ] }

CAS RN

2613299-76-4

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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